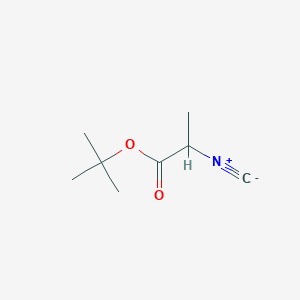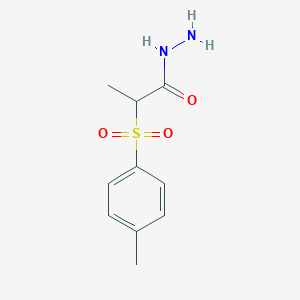![molecular formula C9H7N3O2 B1608087 4-p-Tolyl[1,2,4]triazole-3,5-dione CAS No. 72708-83-9](/img/structure/B1608087.png)
4-p-Tolyl[1,2,4]triazole-3,5-dione
Vue d'ensemble
Description
4-p-Tolyl[1,2,4]triazole-3,5-dione, also known as 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD), is an azodicarbonyl compound . PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions . The most prominent use of PTAD was the first synthesis of prismane in 1973 .
Synthesis Analysis
The compound was first synthesized in 1894 by Johannes Thiele and O. Stange . The oxidation of 4-Phenylurazol with lead tetroxide in sulfuric acid yielded small quantities of the substance . It took until 1971 when a practical synthesis was published. The synthesis starts from hydrazine and diethyl carbonate .Molecular Structure Analysis
The NBO atomic charges, frontier molecular orbitals properties, and dipole moments are calculated at SMD/M06-2X/6–311++G (d,p) level .Physical And Chemical Properties Analysis
4-p-Tolyl[1,2,4]triazole-3,5-dione has a molar mass of 175.15 and appears as a red solid . Its melting point is 165 °C (329 °F; 438 K) .Applications De Recherche Scientifique
Anticancer Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: 1,2,4-triazole derivatives, including 4-p-Tolyl[1,2,4]triazole-3,5-dione, have been synthesized and evaluated as potential anticancer agents . These compounds have shown promising cytotoxic activity against various human cancer cell lines .
- Methods of Application: The compounds were synthesized and their structures confirmed by spectroscopic techniques. Their cytotoxic activities were evaluated using the MTT assay against three human cancer cell lines .
- Results: Compounds showed promising cytotoxic activity lower than 12 μM against the Hela cell line .
Oxidation of Thiols to Disulfides
- Scientific Field: Organic Chemistry
- Application Summary: 4-Phenyl-1,2,4-triazoline-3,5-dione (PTAD) can be used as an efficient and selective reagent for the oxidation of thiols to disulfides .
- Methods of Application: PTAD is used as a dehydrogenating agent in the synthesis of annulated dihydropyridazines .
- Results: The reaction results in the formation of disulfides from thiols .
Diels-Alder Reactions
- Scientific Field: Organic Chemistry
- Application Summary: PTAD is one of the strongest dienophiles and reacts rapidly with dienes in Diels-Alder reactions .
- Methods of Application: PTAD is used as a dienophile in Diels-Alder reactions .
- Results: The most prominent use of PTAD was the first synthesis of prismane in 1973 .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(4-methylphenyl)-1,2,4-triazole-3,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c1-6-2-4-7(5-3-6)12-8(13)10-11-9(12)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMWFABJLXYBSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N=NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80375283 | |
| Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-p-Tolyl[1,2,4]triazole-3,5-dione | |
CAS RN |
72708-83-9 | |
| Record name | 4-p-tolyl[1,2,4]triazole-3,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80375283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-(2-Amino-2-oxoethoxy)-3-methoxyphenyl]propanoic acid](/img/structure/B1608004.png)
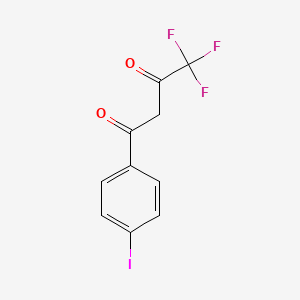
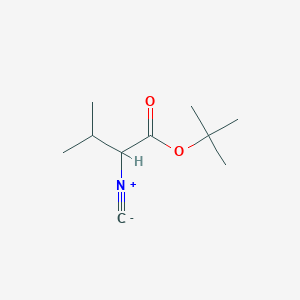
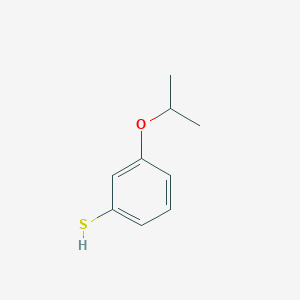
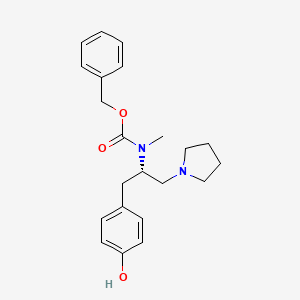
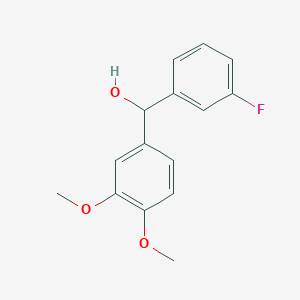
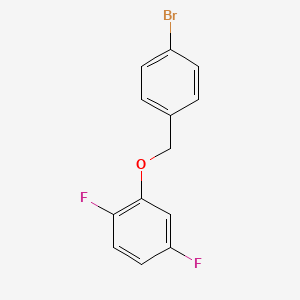
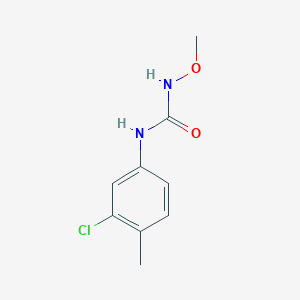
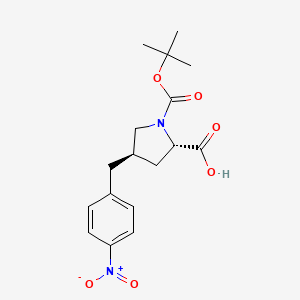
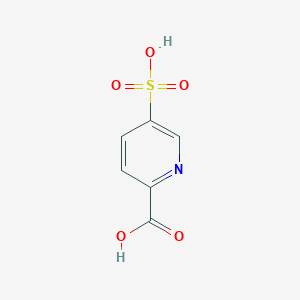
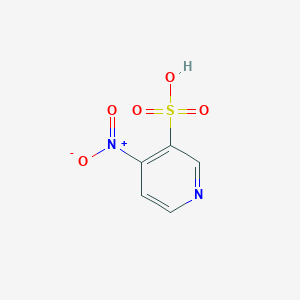
![1-[5-(4-Chlorophenyl)-2-thienyl]-1-ethanone](/img/structure/B1608022.png)
